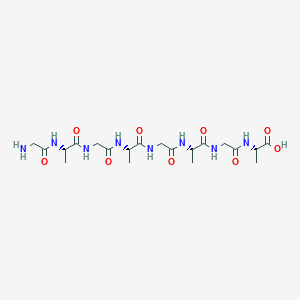
N-(2-Acetylbenzoyl)adenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant applications in various scientific fields. It features a purine base linked to a sugar moiety, which is further connected to a phosphate group. This structure is reminiscent of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through various organic reactions, including cyclization and condensation reactions.
Attachment of the acetylbenzamido group: This involves the acylation of the purine base with 2-acetylbenzoic acid or its derivatives under suitable conditions.
Glycosylation: The purine derivative is then glycosylated with a protected sugar moiety, followed by deprotection to yield the desired sugar-purine conjugate.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety using phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: The compound can inhibit certain enzymes involved in nucleotide metabolism or DNA replication.
Modulating signaling pathways: It may influence cellular signaling pathways, leading to changes in cell behavior and function.
Binding to nucleic acids: The compound can bind to DNA or RNA, affecting their structure and function.
Comparaison Avec Des Composés Similaires
((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other nucleotide analogs, such as:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Cytidine triphosphate (CTP): Involved in lipid metabolism and RNA synthesis.
Guanosine triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
The uniqueness of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
398133-26-1 |
|---|---|
Formule moléculaire |
C19H20N5O9P |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-[(2-acetylbenzoyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H20N5O9P/c1-9(25)10-4-2-3-5-11(10)18(28)23-16-13-17(21-7-20-16)24(8-22-13)19-15(27)14(26)12(33-19)6-32-34(29,30)31/h2-5,7-8,12,14-15,19,26-27H,6H2,1H3,(H2,29,30,31)(H,20,21,23,28)/t12-,14-,15-,19-/m1/s1 |
Clé InChI |
CTPKNFGTHBRMIS-QEPJRFBGSA-N |
SMILES isomérique |
CC(=O)C1=CC=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES canonique |
CC(=O)C1=CC=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)

![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)



![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)

![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
